molecular formula C22H18N6O2S3 B2910169 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 537668-75-0

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2910169
CAS No.: 537668-75-0
M. Wt: 494.61
InChI Key: OXVBEYWTLDMRNR-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18N6O2S3 and its molecular weight is 494.61. The purity is usually 95%.
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Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex compound that incorporates a thiadiazole moiety linked to a pyrimidine derivative. The biological activity of this compound has garnered interest due to its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes current findings on the biological activities associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring and a pyrimido[5,4-b]indole structure. These functional groups are known for their diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide have shown notable activity against various bacterial strains:

Compound Target Pathogen Inhibition Rate (%) Concentration (μg/mL)
51mXanthomonas oryzae pv. oryzicola30%100
51mXanthomonas oryzae pv. oryzae56%100

These results indicate that the compound exhibits better antimicrobial effects than commercial bactericides like thiodiazolecopper .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. A study highlighted that certain thiadiazole derivatives demonstrated anti-inflammatory activity surpassing that of standard drugs such as diclofenac. The binding affinities of these compounds were confirmed through in silico docking studies against COX-2 enzymes .

Anticancer Activity

The anticancer potential of this compound is supported by various studies indicating its efficacy against different cancer cell lines. For example:

Cell Line IC50 (μM) Standard Control (IC50 μM)
MDA-MB-2313.3Cisplatin
HEK293T52.63Cisplatin

These findings suggest that the compound may offer a promising alternative in cancer therapy .

The mechanism through which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with key enzymes involved in inflammatory processes and microbial resistance.
  • Cell Cycle Arrest : Some studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Reactive Oxygen Species (ROS) Modulation : The ability to modulate oxidative stress may play a role in its anticancer and antimicrobial activities .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study reported that certain thiadiazole derivatives showed significant antibacterial activity against resistant strains of bacteria such as E. coli and S. aureus, indicating their potential as lead compounds for drug development .
  • Anti-inflammatory Assessment : Another investigation found that specific derivatives could significantly reduce inflammation markers in animal models when compared to traditional anti-inflammatory drugs .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S3/c1-2-31-22-27-26-20(33-22)24-16(29)12-32-21-25-17-14-10-6-7-11-15(14)23-18(17)19(30)28(21)13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVBEYWTLDMRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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